molecular formula C18H12F4N4O2S2 B2976726 4-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-09-5

4-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2976726
CAS No.: 392297-09-5
M. Wt: 456.43
InChI Key: HSGQGTOWXYJCGV-UHFFFAOYSA-N
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Description

4-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H12F4N4O2S2 and its molecular weight is 456.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of thiadiazolobenzamide derivatives, including those similar to the compound , involves reactions that highlight the versatility and reactivity of fluorine-containing molecules. For instance, the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea showcases the incorporation of sulfur and nitrogen atoms, forming a five-membered ring and highlighting the compound's structural complexity (Adhami et al., 2012). Furthermore, the synthesis of 4-fluoro-threonine demonstrates the potential for creating fluorine-substituted amino acids, indicating the broader applicability of fluorine chemistry in modifying biological molecules for research purposes (Potenti et al., 2021).

Biological Activities and Therapeutic Potential

The compound and its analogs exhibit a range of biological activities, suggesting potential therapeutic applications. For example, fluorobenzothiazole comprising sulphonamido pyrazole analogs have been synthesized and screened for their in vitro antidiabetic properties, indicating the relevance of such compounds in developing antidiabetic therapies (S. T. & N. Chaubey, 2022). Additionally, certain derivatives have shown significant antimicrobial and antifungal activities, suggesting their utility in addressing microbial infections (Sych et al., 2019). Moreover, the study of fluorogenic reagents for thiols, like DBD-F, highlights the application of fluorine chemistry in biochemical assays and diagnostics, providing tools for biological research and potentially for clinical diagnostics (Toyo’oka et al., 1989).

Mechanism of Action

Thiazoles

are important heterocyclic compounds that exhibit a wide range of biological activities . They contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

    Mode of Action

    The mode of action of thiazoles can vary greatly depending on their structure and the specific biological targets they interact with .

    Biochemical Pathways

    Thiazoles can affect a variety of biochemical pathways due to their diverse biological activities .

    Pharmacokinetics

    The ADME properties of thiazoles can vary greatly depending on their structure. Some thiazoles have been found to have good bioavailability .

    Result of Action

    The molecular and cellular effects of thiazoles can vary greatly depending on their structure and the specific biological targets they interact with .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazoles .

Properties

IUPAC Name

4-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N4O2S2/c19-11-7-5-10(6-8-11)15(28)24-16-25-26-17(30-16)29-9-14(27)23-13-4-2-1-3-12(13)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGQGTOWXYJCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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